3,7-Diiododibenzo[b,d]furan
Description
Context within the Broader Class of Halogenated Dibenzofuran (B1670420) Systems
Halogenated dibenzofurans are a subclass of dibenzofurans where one or more hydrogen atoms on the aromatic rings are replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. ontosight.ainih.govontosight.ai The nature, number, and position of these halogen substituents profoundly influence the compound's physical and chemical properties, including its electronic characteristics, solubility, and reactivity. nih.gov This class of compounds is of significant interest in fields ranging from materials science to environmental chemistry. ontosight.ai
Iodinated dibenzofurans, such as 3,7-diiododibenzo[b,d]furan, are particularly valuable in synthetic organic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a reactive site for a variety of cross-coupling reactions. This reactivity allows for the introduction of new functional groups and the construction of more complex molecules.
Academic Significance of Polyiodinated Dibenzofuran Scaffolds in Organic Synthesis
Polyiodinated dibenzofuran scaffolds, including this compound, are highly significant in academic research as versatile intermediates for the synthesis of a wide array of organic molecules. Their utility stems primarily from the reactivity of the carbon-iodine bonds, which are amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. doi.org These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The dibenzofuran core itself is a privileged structure found in numerous natural products and pharmacologically active compounds. The ability to functionalize this core at specific positions through iodinated intermediates allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties. For instance, the introduction of aryl or ethynyl (B1212043) groups via cross-coupling reactions can lead to the creation of conjugated systems with interesting photophysical and electronic properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgcymitquimica.com
Positional Isomerism in Diiododibenzofurans: A Research Challenge
A significant challenge in the chemistry of diiododibenzofurans is the control of positional isomerism. doubtnut.comaakash.ac.in Positional isomers are compounds that have the same molecular formula but differ in the position of a substituent group on the carbon skeleton. doubtnut.comaakash.ac.in In the case of diiododibenzofuran, the two iodine atoms can be attached to various positions on the dibenzofuran ring system, leading to a number of possible isomers, each with distinct properties and reactivity.
The properties and reactivity of diiododibenzofuran isomers can vary significantly depending on the positions of the iodine atoms. For example, 2,8-diiododibenzo[b,d]furan is a well-studied isomer that has been utilized in the synthesis of various functional materials. doi.orgcymitquimica.com The 2 and 8 positions are electronically distinct from the 3 and 7 positions, which can influence the reactivity of the C-I bonds and the electronic properties of the resulting molecules.
The synthesis of a specific isomer often requires carefully designed synthetic routes to achieve the desired regioselectivity. For instance, the synthesis of 2,8-diiododibenzo[b,d]furan can be achieved through a multi-step sequence starting from dibenzofuran. doi.org In contrast, the synthesis of this compound may necessitate different starting materials or reaction conditions to direct the iodination to the desired positions. The separation of a mixture of isomers can also be a challenging task, often requiring chromatographic techniques. ubc.ca
Table 1: Comparison of Diiododibenzofuran Isomers
| Isomer | CAS Number | Key Features |
|---|---|---|
| This compound | Not readily available | Symmetric substitution at the 3 and 7 positions. |
| 2,8-Diiododibenzo[b,d]furan | 5943-11-3 cymitquimica.com | Symmetric substitution at the 2 and 8 positions, utilized in materials science. cymitquimica.com |
This table is for illustrative purposes and may not be exhaustive.
The challenge of controlling positional isomerism has significant implications for the targeted synthesis of specific diiododibenzofuran isomers. nih.gov The ability to selectively synthesize a single isomer is crucial for obtaining pure materials with well-defined properties. This requires the development of synthetic methodologies that offer high regioselectivity.
Researchers often employ directing groups or specific catalysts to control the position of iodination. Furthermore, the development of advanced purification techniques is essential for the isolation of the desired isomer from a mixture of regioisomers. The pursuit of isomerically pure diiododibenzofurans continues to be an active area of research, driven by the demand for precisely engineered molecular building blocks for advanced applications. nih.govnih.gov The successful synthesis of a specific isomer like this compound opens the door to a new range of derivatives with potentially unique and valuable properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6I2O |
|---|---|
Molecular Weight |
419.98 g/mol |
IUPAC Name |
3,7-diiododibenzofuran |
InChI |
InChI=1S/C12H6I2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
InChI Key |
GEKLTMDZUCVRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC3=C2C=CC(=C3)I |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 3,7 Diiododibenzo B,d Furan
Direct Halogenation Strategies
Direct halogenation strategies involve the introduction of iodine atoms directly onto the dibenzofuran (B1670420) skeleton. The regioselectivity of these reactions is governed by the inherent electronic properties of the dibenzofuran ring system, which tends to direct electrophilic substitution to the 2, 8, 3, and 7 positions.
Electrophilic Iodination and Iodocyclization Approaches on Dibenzofuran Derivatives
Electrophilic iodination of dibenzofuran can be achieved using various iodinating agents. Reagents such as N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine monochloride (ICl), are commonly employed for the iodination of aromatic compounds. researchgate.netwikipedia.org The reaction with NIS, often activated by a strong acid like sulfuric acid, generates a potent electrophilic iodine species capable of reacting with deactivated aromatic rings. researchgate.net The precise conditions, including solvent, temperature, and the specific iodinating agent, can influence the degree and position of iodination. While direct iodination to achieve the 3,7-disubstituted pattern can be challenging due to the potential for mixture of isomers, careful optimization of reaction conditions can favor the desired product.
| Reagent System | Catalyst/Activator | Typical Conditions | Potential Outcome for Dibenzofuran |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid or Sulfuric acid | Acetonitrile or Dichloromethane, Room Temperature | Mixture of mono- and di-iodinated products, including the 3,7-isomer. |
| Iodine Monochloride (ICl) | Lewis Acid (e.g., AlCl₃) | Dichloromethane, 0°C to Room Temperature | Iodination at various positions, with potential for 3,7-diiodination. |
| Elemental Iodine (I₂) | Oxidizing Agent (e.g., Nitric Acid, HIO₃) | Sulfuric Acid | Formation of a highly electrophilic iodine species for iodination of less reactive rings. wikipedia.org |
Iodocyclization is another approach, typically involving the cyclization of a precursor molecule that already contains an iodine atom or where iodination triggers the ring-closing step. For the synthesis of a pre-formed dibenzofuran ring system like 3,7-diiododibenzo[b,d]furan, this method is less direct than electrophilic substitution on the parent heterocycle.
Utilization of Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), are versatile compounds used in a range of oxidative transformations and electrophilic additions. researchgate.netresearchgate.net In the context of synthesizing iodo-dibenzofurans, these reagents can be used to generate electrophilic iodine species or to facilitate cyclization reactions of precursors like o-iododiaryl ethers. organic-chemistry.org While direct iodination of dibenzofuran using a hypervalent iodine reagent as the primary iodine source is less common, they can be employed in catalytic cycles or to generate more reactive iodinating agents in situ. For instance, cyclic diaryliodonium salts have been used as precursors for the synthesis of dibenzofuran derivatives through copper-catalyzed cyclization. nih.govacs.org
Bio-inspired and Catalyzed Halogenation Protocols (e.g., Tungstate-catalyzed methods for related systems)
Bio-inspired halogenation methods often mimic the action of halogenase enzymes. While specific enzymatic iodination of dibenzofuran at the 3 and 7 positions is not widely documented, related biocatalytic approaches for aromatic compounds are an area of active research. Fungi, for example, are known to oxidize dibenzofuran to hydroxylated derivatives, indicating metabolic activity on this ring system which could potentially be engineered for halogenation. nih.gov
A more tangible approach is the use of chemical catalysts that mimic enzymatic function. For instance, tungstate-catalyzed oxidative halogenation has been developed as an environmentally friendly method for the halogenation of aromatic compounds. nih.gov This system typically uses sodium tungstate as a catalyst, hydrogen peroxide as the oxidant, and a halide salt to generate a reactive halogenating species in situ. Such a system could potentially be adapted for the di-iodination of dibenzofuran.
| Catalytic System | Oxidant | Halide Source | Key Features |
| Sodium Tungstate (Na₂WO₄) | Hydrogen Peroxide (H₂O₂) | Potassium Iodide (KI) | Biomimetic, environmentally friendly, operates under mild pH conditions. nih.gov |
Convergent Synthetic Routes from Precursor Molecules
Convergent synthesis offers a more controlled and often less ambiguous route to specifically substituted isomers like this compound. These methods involve the synthesis of a pre-functionalized dibenzofuran core, which is then converted to the target molecule.
Functionalization of Pre-substituted Dibenzofurans
A reliable method to synthesize this compound involves starting with a dibenzofuran molecule that has been substituted at the 3 and 7 positions with functionalities that can be readily converted to iodo groups. A common strategy is to use amino groups as precursors. The synthesis begins with the nitration of dibenzofuran to produce 3,7-dinitrodibenzo[b,d]furan. This dinitro compound is then reduced to 3,7-diaminodibenzo[b,d]furan.
Stepwise Introduction of Iodine Functionalities
The final step in this convergent sequence is the conversion of the amino groups of 3,7-diaminodibenzo[b,d]furan into iodo groups. This is typically achieved through a Sandmeyer-type reaction. wikipedia.orgyoutube.com The diamino compound is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a bis-diazonium salt. This unstable intermediate is then treated with a solution of potassium iodide, which displaces the diazonium groups with iodine atoms, yielding the final this compound product. This multi-step process ensures the iodine atoms are placed exclusively at the 3 and 7 positions.
Control of Regioselectivity in Multi-Iodination Reactions
The introduction of multiple iodine substituents onto the dibenzofuran scaffold requires careful control of the reaction conditions to achieve the desired 3,7-diiodination pattern, as other isomers are also possible.
Methodologies for Isomer Separation and Purification
Given the potential for the formation of a mixture of isomers during the di-iodination of dibenzofuran, effective separation and purification techniques are paramount to isolate the desired this compound.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation of closely related isomers. nih.gov For halogenated aromatic compounds like diiododibenzofurans, the choice of the stationary phase and the mobile phase in HPLC, or the column and temperature program in GC, would be critical to achieve baseline separation of the different isomers. nih.gov
Crystallization: Fractional crystallization is a classical and often effective method for separating isomers that exhibit different solubilities in a particular solvent system. uct.ac.zalongdom.org The process involves dissolving the mixture of isomers in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. uct.ac.zalongdom.org The least soluble isomer will crystallize out first, allowing for its separation by filtration. uct.ac.zalongdom.org Seeding the solution with a small crystal of the desired isomer can sometimes promote its selective crystallization. reddit.com The choice of solvent is crucial and often requires empirical screening of various solvents and solvent mixtures to find the optimal conditions for separation. reddit.com
Interactive Table: Isomer Separation Techniques
| Technique | Principle | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | Stationary phase chemistry, mobile phase composition, flow rate, temperature. |
| Gas Chromatography (GC) | Separation of volatile isomers based on their boiling points and interactions with a stationary phase. | Column type (stationary phase), temperature program, carrier gas flow rate. |
| Fractional Crystallization | Differences in the solubility of isomers in a specific solvent at different temperatures. | Solvent choice, cooling rate, seeding. |
| Sublimation | Separation based on differences in the vapor pressures of the isomers. | Temperature, pressure. |
Metal-Catalyzed Processes in Synthetic Transformations
Metal-catalyzed reactions are indispensable in modern organic synthesis, offering efficient and selective routes to a wide array of compounds. Both palladium and copper catalysts have been extensively used in the synthesis of dibenzofuran derivatives.
Palladium-Catalyzed Synthetic Protocols
Palladium catalysis is a cornerstone of cross-coupling reactions and C-H activation/functionalization, which are highly relevant to the synthesis of functionalized dibenzofurans. organic-chemistry.orgmdpi.comrsc.org While specific palladium-catalyzed protocols for the direct synthesis of this compound are not extensively documented, related transformations provide insights into potential synthetic routes.
For instance, palladium-catalyzed C-H arylation of benzofurans has been demonstrated to be a powerful method for the synthesis of 2-arylbenzofurans. mdpi.com This suggests the possibility of developing a palladium-catalyzed C-H iodination of the dibenzofuran core. The regioselectivity of such a reaction would be a critical aspect to control.
Furthermore, palladium-catalyzed cyclization reactions are commonly employed to construct the dibenzofuran ring system itself. organic-chemistry.orgbiointerfaceresearch.com These methods often involve the intramolecular coupling of appropriately substituted biaryl precursors.
Table: Examples of Palladium-Catalyzed Reactions in Dibenzofuran Synthesis
| Reaction Type | Description | Reference |
| C-H Activation/C-O Cyclization | Phenol-directed C-H activation followed by C-O bond formation to yield dibenzofurans. | organic-chemistry.org |
| C-H Arylation | Direct arylation of benzofurans to form 2-arylbenzofurans. | mdpi.com |
| Intramolecular Cyclization | Cyclization of o-iodo diaryl ethers to form the dibenzofuran ring. | organic-chemistry.org |
Copper-Catalyzed Methodologies
Copper-catalyzed reactions have also proven to be valuable in the synthesis of dibenzofuran and its derivatives. acs.orgrsc.org These methods often involve Ullmann-type couplings and oxidative cyclizations.
Copper catalysts can be employed for the dechlorination and hydrogenation of polychlorinated dibenzofurans, highlighting their role in modifying halogenated aromatic systems. acs.org This reactivity suggests that copper-based catalysts could also be relevant in the synthesis or subsequent transformation of iodinated dibenzofurans.
Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans, which are precursors to more complex dibenzofuran structures. rsc.org
Table: Examples of Copper-Catalyzed Reactions in Dibenzofuran Synthesis
| Reaction Type | Description | Reference |
| Dechlorination/Hydrogenation | Removal of chlorine atoms from polychlorinated dibenzofurans. | acs.org |
| Aerobic Oxidative Cyclization | One-pot synthesis of polysubstituted benzofurans from phenols and alkynes. | rsc.org |
Reactivity Profiles and Derivatization Strategies of 3,7 Diiododibenzo B,d Furan
Application as a Core Synthon in Cross-Coupling Chemistry
The carbon-iodine bonds at the 3 and 7 positions of the dibenzo[b,d]furan core are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast array of derivatives. wikipedia.org The symmetrical nature of the di-iodinated substrate allows for either double functionalization to maintain symmetry or selective mono-functionalization under controlled conditions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming biaryl structures. researchgate.net For 3,7-diiododibenzo[b,d]furan, this reaction enables the introduction of various aryl or heteroaryl substituents, which is a key strategy for tuning the electronic and photophysical properties of the final molecule. The reaction involves the coupling of the aryl di-iodide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net
The dual iodine sites can react sequentially or simultaneously, depending on the stoichiometry of the boronic acid and the reaction conditions. This allows for the synthesis of both symmetrical (A-D-A type) and unsymmetrical (A-D-B type) structures, where 'D' is the dibenzofuran (B1670420) donor core and 'A'/'B' are acceptor or other functional groups. This modularity is particularly valuable in creating materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,7-Diphenyldibenzo[b,d]furan |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane | 3,7-Bis(4-methoxyphenyl)dibenzo[b,d]furan |
This table presents typical, generalized conditions for the Suzuki-Miyaura reaction on aryl iodides.
The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in introducing alkynyl moieties onto the dibenzofuran scaffold, which can extend the π-conjugation, rigidify the molecular structure, or serve as a handle for further transformations like cycloadditions. The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also act as the solvent.
Analogous to the derivatization of other di-iodinated aromatic systems, this compound can be coupled with various terminal alkynes, such as trimethylsilylacetylene (B32187) (TMSA) or phenylacetylene. The use of TMSA is common, as the TMS group can be easily removed under mild basic conditions to yield the terminal alkyne, which can then be used in subsequent synthetic steps.
Table 2: Representative Conditions for Sonogashira Cross-Coupling
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | 3,7-Bis((trimethylsilyl)ethynyl)dibenzo[b,d]furan |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 3,7-Bis(phenylethynyl)dibenzo[b,d]furan |
This table presents typical, generalized conditions for the Sonogashira reaction on aryl iodides.
Beyond the Suzuki and Sonogashira reactions, the reactivity of the C-I bonds in this compound extends to other important metal-catalyzed transformations.
The Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed process allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, carbazoles, and other heterocyclic amines. wikipedia.org The resulting 3,7-diamino-dibenzofuran derivatives are crucial components in hole-transporting materials for OLEDs due to the electron-donating nature of the nitrogen atoms.
Other potential coupling reactions include:
Heck Coupling: For the introduction of alkenyl groups.
Stille Coupling: Utilizes organostannanes as coupling partners.
C-O and C-S Coupling: Variations of the Buchwald-Hartwig reaction can be used to form diaryl ethers and thioethers, respectively. wikipedia.org
These methods collectively provide a comprehensive toolkit for elaborating the this compound core into a diverse range of functional organic materials.
Directed Functionalization at the Iodinated Positions
While cross-coupling reactions are dominant, the iodine atoms also allow for functionalization through other pathways, such as nucleophilic substitution (under specific circumstances) and the formation of highly reactive organometallic intermediates.
Nucleophilic aromatic substitution (SₙAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. The dibenzo[b,d]furan ring system is inherently electron-rich and lacks such activating groups. Consequently, the direct displacement of the iodide atoms by nucleophiles via a classic SₙAr mechanism is generally not a feasible or efficient synthetic strategy for this compound. The reaction would require exceedingly harsh conditions and would likely result in low yields and side reactions. Therefore, this pathway is not commonly employed for the derivatization of this compound.
A powerful alternative for functionalizing the 3 and 7 positions is through the formation of organometallic intermediates. Lithium-halogen exchange is a common and effective method for this purpose. Reacting this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) can cleanly convert one or both C-I bonds into C-Li bonds.
The resulting 3,7-dilithio-dibenzo[b,d]furan is a highly reactive, dianionic species that serves as a potent nucleophile. This intermediate can be trapped with a wide variety of electrophiles to introduce new functional groups, including:
Carboxylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup yields 3,7-dicarboxydibenzo[b,d]furan.
Borylation: Reaction with trialkyl borates, such as trimethyl borate, followed by hydrolysis, installs boronic acid groups, creating a substrate for subsequent Suzuki-Miyaura couplings.
Formylation: Reaction with N,N-dimethylformamide (DMF) introduces aldehyde functionalities.
Silylation: Reaction with chlorosilanes, like trimethylsilyl (B98337) chloride, attaches silyl (B83357) groups.
This two-step sequence of lithium-halogen exchange followed by electrophilic trapping provides access to a different set of derivatives than those available through direct cross-coupling, significantly broadening the synthetic utility of this compound as a precursor.
Synthesis of Polyfunctionalized Dibenzofuran Derivatives (e.g., cyano-substituted analogs)
The conversion of the iodo groups in this compound to other functional groups is a cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
One important transformation is the conversion of the diiodo derivative to its dicyano counterpart, 3,7-dicyanodibenzo[b,d]furan. This transformation is typically achieved through palladium-catalyzed cyanation reactions. While specific studies detailing the cyanation of this compound are not extensively documented in publicly available literature, the general principles of palladium-catalyzed cyanation of aryl halides are well-established and can be applied to this substrate. These reactions often employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a cyanide source, like zinc cyanide or potassium cyanide, and a suitable ligand.
The resulting cyano-substituted dibenzofurans are valuable intermediates themselves. The nitrile groups can be further elaborated into a variety of other functionalities, including carboxylic acids, amides, and amines, thus opening avenues for the synthesis of a wide array of polyfunctionalized dibenzofuran derivatives.
Beyond cyanation, the iodo groups at the 3 and 7 positions serve as excellent handles for other palladium-catalyzed cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further transformations.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of arylamine-substituted dibenzofurans.
Stille Coupling: Coupling with organostannanes to create new carbon-carbon bonds.
These reactions provide a modular approach to the synthesis of complex dibenzofuran structures with tailored electronic and steric properties. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Potential Product |
| Cyanation | M-CN (M = Zn, K, etc.) | -CN (Cyano) | 3,7-Dicyanodibenzo[b,d]furan |
| Suzuki-Miyaura | R-B(OR')₂ | -R (Aryl, Alkyl, etc.) | 3,7-Disubstituted Dibenzo[b,d]furan |
| Sonogashira | R-C≡CH | -C≡C-R | 3,7-Dialkynyl Dibenzo[b,d]furan |
| Buchwald-Hartwig | R₂NH | -NR₂ | 3,7-Diaminodibenzo[b,d]furan |
| Stille | R-Sn(R')₃ | -R | 3,7-Disubstituted Dibenzo[b,d]furan |
Investigations into its Electrophilic and Nucleophilic Aromatic Substitution Reactivity
The inherent reactivity of the dibenzofuran ring system, as well as the influence of the two iodine substituents, governs its behavior in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution:
The dibenzofuran nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The oxygen atom of the furan (B31954) ring can donate electron density to the benzene (B151609) rings, activating them towards electrophiles. However, the two iodine atoms at the 3 and 7 positions are deactivating groups due to their electron-withdrawing inductive effect, which counteracts the activating effect of the oxygen.
The directing effect of the substituents must also be considered. The oxygen atom is an ortho, para-director. In the case of this compound, the positions ortho and para to the oxygen are C2, C4, C6, and C8. The iodine atoms are also ortho, para-directors. Therefore, electrophilic substitution is expected to occur at the remaining vacant positions (C1, C2, C4, C6, C8, and C9). The precise regioselectivity of an electrophilic aromatic substitution reaction on this compound would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Nucleophilic Aromatic Substitution:
Generally, aryl halides are unreactive towards nucleophilic aromatic substitution unless the aromatic ring is activated by strong electron-withdrawing groups. In this compound, the iodine atoms are good leaving groups, but the dibenzofuran ring itself is not strongly electron-deficient. Therefore, direct nucleophilic aromatic substitution of the iodine atoms by an addition-elimination (SNAr) mechanism is expected to be challenging under standard conditions.
For such a reaction to proceed, the presence of strong electron-withdrawing groups elsewhere on the ring would be necessary to stabilize the intermediate Meisenheimer complex. Alternatively, extremely strong nucleophiles or transition-metal catalysis would be required to facilitate the substitution. While the primary utility of the iodo groups lies in their reactivity in cross-coupling reactions, investigations into their potential for nucleophilic substitution under specific activating conditions could reveal alternative pathways for functionalization.
Table 2: Predicted Reactivity of this compound
| Reaction Type | Reactivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Moderately reactive | - Electron-donating oxygen (activating) - Electron-withdrawing iodine (deactivating) - Directing effects of oxygen and iodine |
| Nucleophilic Aromatic Substitution | Generally unreactive (SNAr) | - Lack of strong electron-withdrawing groups to activate the ring - Good leaving group ability of iodine |
Advanced Spectroscopic Characterization and Computational Studies
Comprehensive Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the electrochemical behavior of 3,7-Diiododibenzo[b,d]furan.
NMR spectroscopy is a fundamental tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information about the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the symmetry of the molecule, three unique proton environments are anticipated. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atoms and the oxygen atom of the furan (B31954) ring. Based on data for analogous compounds like p-diiodobenzene, where aromatic protons appear around 7.400 ppm in CDCl₃, the protons on the 3,7-diiododibenzofuran skeleton would likely resonate in the downfield region of the spectrum chemicalbook.com. The coupling patterns (e.g., doublets, and doublet of doublets) would further help in assigning the specific protons to their positions on the dibenzofuran (B1670420) core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For the symmetric this compound, seven distinct carbon signals are expected. The carbons directly bonded to the iodine atoms would experience a significant shielding effect, resulting in upfield chemical shifts compared to the unsubstituted parent compound. The chemical shifts of the other aromatic carbons would also be influenced by the substituents and the heterocyclic ring. While specific data is unavailable, a general understanding of substituent effects on aromatic systems allows for the prediction of the relative positions of the carbon signals rsc.org.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | ~ 7.0 - 8.0 | Doublet, Doublet of Doublets |
| ¹³C | ~ 90 - 160 | Singlet |
Note: The expected chemical shift ranges are estimations based on general principles and data for similar aromatic compounds.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₆I₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. A key characteristic would be the isotopic pattern resulting from the presence of two iodine atoms. Iodine has one stable isotope, ¹²⁷I, which would simplify the isotopic cluster of the molecular ion.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The carbon-iodine bond is relatively weak and prone to homolytic cleavage, which could result in the observation of fragment ions corresponding to the loss of one or both iodine atoms acs.org. The fragmentation pattern provides valuable information for confirming the structure of the molecule. Electrospray ionization (ESI) mass spectrometry could also be used, though deiodination has been observed with certain mobile phase additives like formic acid, which must be considered during analysis nih.govresearchgate.net.
| Ion | Expected m/z | Description |
| [M]⁺ | 420.85 | Molecular Ion |
| [M-I]⁺ | 293.95 | Loss of one iodine atom |
| [M-2I]⁺ | 167.05 | Loss of two iodine atoms |
Note: m/z values are calculated based on the most abundant isotopes.
UV-Vis absorption and photoluminescence spectroscopy provide insights into the electronic transitions and excited-state properties of a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the aromatic dibenzofuran core kuleuven.beupenn.edu. The presence of heavy iodine atoms can influence the electronic structure and may lead to shifts in the absorption maxima compared to the parent dibenzofuran.
Photoluminescence spectroscopy would reveal the emission properties of the compound upon excitation at an appropriate wavelength. The introduction of heavy atoms like iodine can enhance intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect. This could potentially lead to phosphorescence in addition to or instead of fluorescence. The emission spectrum provides information about the energy of the excited state and can be influenced by the molecular structure and the surrounding environment researchgate.netnih.gov.
Cyclic voltammetry is a powerful technique to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. For an aromatic compound like this compound, cyclic voltammetry can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation process corresponds to the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. The presence of the electron-withdrawing iodine atoms is expected to make the oxidation of the dibenzofuran ring more difficult (occur at a higher potential) and the reduction easier (occur at a less negative potential) compared to the unsubstituted parent compound dtu.dknih.gov.
Theoretical and Quantum Chemical Investigations
Computational studies are crucial for complementing experimental data, providing a deeper understanding of molecular properties, and elucidating reaction mechanisms that may be difficult to study experimentally.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanism of the electrophilic iodination of dibenzofuran to form the 3,7-diiodo derivative. Such studies can help identify the most plausible iodinating species and map out the potential energy surface of the reaction.
The electrophilic iodination of aromatic compounds typically proceeds via an arenium ion intermediate (a σ-complex). wikipedia.org Computational studies can model the reaction pathway, including the formation of this intermediate and the subsequent deprotonation to yield the final product. These calculations can determine the activation energies for the formation of different isomers, thus explaining the observed regioselectivity of the reaction. For dibenzofuran, the positions 3 and 7 are electronically activated towards electrophilic substitution due to the directing effect of the oxygen atom.
Theoretical analyses can also compare the reactivity of different iodinating agents. For instance, the reaction could be modeled using molecular iodine (I₂) in the presence of an oxidizing agent, or with more reactive species like iodine monochloride (ICl) or N-iodosuccinimide (NIS) organic-chemistry.orgacs.org. By calculating the transition state energies for each potential pathway, the most favorable reaction conditions can be predicted. Such computational investigations provide valuable insights into the factors controlling the synthesis of this compound researchgate.netnih.gov.
Prediction and Analysis of Electronic Structure (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels)
The electronic properties of aromatic compounds like this compound are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the energies of these orbitals. For the parent molecule, dibenzofuran, DFT calculations (B3LYP/6-311G(d, p)) have determined the HOMO-LUMO energy gap to be approximately 5.028 eV. This relatively large gap is indicative of high stability.
The introduction of iodine atoms at the 3 and 7 positions of the dibenzofuran core is expected to significantly modulate the electronic structure. Halogens, being electronegative, can exert a strong influence on the electron distribution in the molecule. It is anticipated that the presence of iodine atoms would lead to a decrease in the HOMO-LUMO gap compared to the unsubstituted dibenzofuran. This is because the iodine atoms can participate in p-π conjugation, raising the energy of the HOMO, and their inductive effect can lower the energy of the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov
The table below presents a hypothetical comparison of the predicted HOMO, LUMO, and energy gap values for dibenzofuran and this compound, based on general trends observed in halogenated aromatic systems.
| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) |
| Dibenzo[b,d]furan | ~ -6.2 | ~ -1.2 | ~ 5.0 |
| This compound | ~ -6.0 | ~ -1.5 | ~ 4.5 |
These values are illustrative and based on general principles of halogen substitution effects on aromatic systems. Actual values would require specific DFT calculations for this compound.
Conformation and Stability Analysis of Diiododibenzofuran and its Derivatives
The dibenzofuran core is a planar and rigid ring system. Substitution at the 3 and 7 positions with iodine atoms is not expected to induce significant deviation from this planarity. The C-I bonds will lie in the plane of the aromatic rings. The stability of this conformation is high due to the extensive delocalization of π-electrons across the fused ring system.
The primary factors influencing the stability of diiododibenzofuran and its derivatives will be the electronic effects of the iodine substituents and any steric interactions with adjacent groups in more complex derivatives. The iodine atoms are relatively large, and in crowded derivatives, steric hindrance could potentially lead to minor out-of-plane distortions of the furan ring system to alleviate strain. However, for the parent 3,7-diiodo compound, a planar conformation is predicted to be the most stable.
Role in Advanced Materials Science Research and Development
Integration into Organic Electronic and Optoelectronic Devices
While the dibenzo[b,d]furan moiety is a known constituent in materials for organic electronics due to its thermal stability and charge transport properties, specific research detailing the integration of 3,7-Diiododibenzo[b,d]furan into such devices is not extensively documented in publicly available literature. The potential applications listed below are based on the functional characteristics of the broader dibenzofuran (B1670420) class of compounds.
The dibenzofuran scaffold has been utilized to enhance the performance of organic semiconductors. For instance, the introduction of dibenzo[b,d]furan units into an anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), resulted in an organic thin-film transistor with good hole mobility and excellent thermal stability. pkusz.edu.cn However, direct studies employing this compound as a primary building block for the active layers in OLEDs and OFETs are not readily found in the current body of scientific literature.
Derivatives of dibenzo[b,d]furan have shown promise as host materials in thermally activated delayed fluorescence (TADF) OLEDs. For example, 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF) is noted for its high triplet energy, making it an effective host material for confining triplet excitons in the emissive layer. ossila.com While the diiodo-functionalization of the dibenzofuran core in this compound provides reactive sites for further molecular elaboration, its specific performance as a charge transport or host material has not been detailed in available research.
Precursor for Advanced Polymeric and Supramolecular Architectures
The presence of two iodine atoms on the dibenzofuran framework makes this compound a key precursor for creating larger, more complex chemical structures through carbon-carbon bond-forming reactions.
The carbon-iodine bonds in this compound are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are fundamental in the synthesis of conjugated polymers, where alternating electron-donating and electron-accepting units are linked to tune the material's optoelectronic properties.
A notable example that underscores the utility of a diiodinated benzodifuran core is the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b′]difurans. nih.govresearchgate.net These compounds serve as functional building blocks for the design of novel conjugated polymers. nih.govresearchgate.net The iodine atoms provide the reactive handles for polymerization, demonstrating the potential of the 3,7-diiodo substitution pattern on a fused furan (B31954) ring system for the construction of advanced polymeric materials.
| Polymer Synthesis via Cross-Coupling | |
| Monomer | A derivative of 3,7-diiodobenzodifuran |
| Reaction Type | Stille Cross-Coupling |
| Resulting Polymer Class | Donor-Acceptor Conjugated Polymers |
| Significance | The diiodo functionality is crucial for the polymerization process, enabling the creation of new materials for organic electronics. |
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. While halogen bonding involving iodine is a recognized tool in crystal engineering and the formation of supramolecular architectures, there is a lack of specific research in the scientific literature detailing the use of this compound in the assembly of such systems.
Design Element for Porous Crystalline Materials (e.g., as building blocks for Covalent Organic Frameworks (COFs) and similar ordered structures)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with a highly ordered structure. The synthesis of COFs relies on the use of rigid molecular building blocks (linkers) that can form strong covalent bonds in a predetermined geometry. The rigid and planar nature of the dibenzofuran core, combined with the two reactive sites provided by the iodine atoms, suggests that this compound could theoretically serve as a linear linker in the construction of 2D or 3D COFs. However, at present, there are no specific reports in the scientific literature of this compound being utilized as a building block for the synthesis of COFs or other similar ordered porous structures.
Future Research Directions and Concluding Perspectives
Development of More Efficient and Sustainable Synthetic Routes to 3,7-Diiododibenzo[b,d]furan
The development of efficient and sustainable synthetic methodologies is paramount for the widespread investigation and application of this compound. Current synthetic approaches often involve multi-step procedures that may lack atom economy and utilize harsh reagents. Future research will likely focus on addressing these limitations through several key strategies:
Direct C-H Iodination: A primary goal is the development of a regioselective C-H iodination protocol for the dibenzofuran (B1670420) core. This would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Research into transition metal catalysis, potentially utilizing palladium or copper complexes, could facilitate the direct and selective introduction of iodine at the 3 and 7 positions. The use of reusable catalysts, such as Pd/C, could further enhance the sustainability of such processes. nih.gov
Greener Iodinating Agents and Conditions: Exploration of more environmentally benign iodinating agents and reaction conditions is crucial. This includes moving away from stoichiometric amounts of molecular iodine and exploring reagents that offer better atom economy and produce less hazardous byproducts. Zeolite-mediated iodination, which has been demonstrated for other furan (B31954) derivatives, presents a promising avenue for a more sustainable approach. ic.ac.uk
One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that combine the formation of the dibenzofuran core with subsequent di-iodination would significantly improve efficiency. For instance, a palladium-catalyzed domino process involving the coupling of appropriately substituted phenols and aryl halides, followed by an intramolecular C-H activation/iodination sequence, could be a highly effective strategy.
Flow Chemistry Approaches: The implementation of continuous flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reproducibility. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing reaction times and waste generation.
| Potential Synthetic Strategy | Key Advantages | Research Focus |
| Direct C-H Iodination | Step-economy, reduced waste | Development of regioselective catalysts (e.g., Pd, Cu) |
| Greener Iodinating Agents | Environmental friendliness, improved atom economy | Use of zeolite-based systems, alternative iodine sources |
| One-Pot/Tandem Reactions | Increased efficiency, reduced purification steps | Design of domino catalytic cycles |
| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reactor design and reaction conditions |
Exploration of Novel Reactivity and Functionalization Pathways for Advanced Applications
The two iodine substituents on the this compound molecule serve as versatile synthetic handles for a wide range of post-synthetic modifications. Future research will undoubtedly focus on leveraging these reactive sites to construct more complex and functional molecules.
Cross-Coupling Reactions: The carbon-iodine bonds are ideal for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions will enable the introduction of a diverse array of functional groups, including aryl, alkynyl, and amino moieties. The development of selective and sequential cross-coupling reactions, where the two iodine atoms are functionalized with different groups, will be a key area of investigation, allowing for the synthesis of unsymmetrically substituted dibenzofurans with tailored properties.
Metal-Halogen Exchange: Metal-halogen exchange reactions, typically using organolithium or Grignard reagents, can convert the C-I bonds into nucleophilic carbon centers. This will open up pathways for the introduction of a variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions: While the dibenzofuran core itself is aromatic, the introduction of suitable functional groups via the iodine atoms could create precursors for intramolecular cycloaddition reactions. libretexts.orglibretexts.orgyoutube.comrsc.org This could lead to the synthesis of novel, complex polycyclic aromatic hydrocarbons with interesting photophysical and electronic properties.
Conversion to Organoboron Reagents: The conversion of the diiodo-derivative into a diboronic acid or ester would create a valuable building block for further cross-coupling reactions, particularly in the synthesis of polymers and dendrimers.
Advanced Materials Applications Beyond Current Scope
The unique electronic properties of the dibenzofuran core, modulated by the heavy iodine atoms, make this compound a promising platform for the development of advanced materials.
Organic Electronics: Functionalized derivatives of this compound could find applications in organic electronics. By introducing appropriate electron-donating or electron-withdrawing groups through cross-coupling reactions, it may be possible to tune the HOMO and LUMO energy levels for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dibenzofuran unit can act as a rigid, planar core to promote intermolecular π-π stacking, which is beneficial for charge transport.
Fluorescent Sensors: The dibenzofuran scaffold is known to exhibit fluorescence. By attaching specific recognition moieties to the 3 and 7 positions, it may be possible to design and synthesize novel fluorescent chemosensors for the detection of various analytes, such as metal ions, anions, or biologically important molecules. The heavy atom effect of iodine could also be exploited to develop phosphorescent materials.
Porous Organic Polymers (POPs): The di-functional nature of this compound makes it an excellent candidate as a monomer for the synthesis of porous organic polymers. Through polymerization reactions, such as Sonogashira-Hagihara cross-coupling, porous networks with high surface areas and defined pore sizes could be constructed. These materials have potential applications in gas storage and separation, catalysis, and sensing.
| Application Area | Key Properties of this compound Derivatives | Potential Functionality |
| Organic Electronics | Tunable electronic properties, rigid planar structure | Charge transport layers in OLEDs, OPVs, and OFETs |
| Fluorescent Sensors | Inherent fluorescence, sites for functionalization | Chemosensors for analytes, phosphorescent materials |
| Porous Organic Polymers | Di-functional monomer, rigid structure | Gas storage/separation, heterogeneous catalysis |
Theoretical Predictions Guiding Experimental Research and Material Design
Computational chemistry and theoretical modeling will play a crucial role in guiding the future development and application of this compound.
Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of synthetic reactions, such as direct C-H iodination, and to elucidate the mechanisms of novel functionalization reactions. This theoretical insight can help in the rational design of catalysts and the optimization of reaction conditions, saving significant experimental time and resources.
Designing Materials with Tailored Properties: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with desired electronic and photophysical properties. By calculating key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities, promising candidates for specific applications in organic electronics can be identified prior to synthesis.
Understanding Structure-Property Relationships: Theoretical studies can provide a fundamental understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties. This knowledge is essential for the rational design of next-generation materials with enhanced performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
